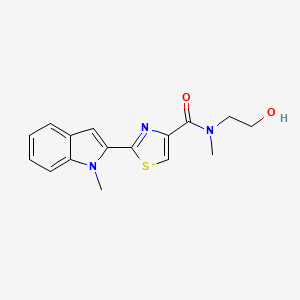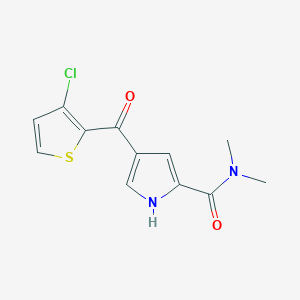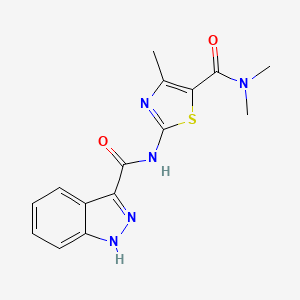
N-(2-hydroxyethyl)-N-methyl-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)-N-methyl-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide, also known as Ro 31-8220, is a synthetic compound that belongs to the class of protein kinase inhibitors. It was first synthesized by Hoffmann-La Roche in the 1990s and has since been extensively studied for its potential applications in scientific research.
Mécanisme D'action
N-(2-hydroxyethyl)-N-methyl-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide 31-8220 exerts its inhibitory effect on PKC by binding to the ATP-binding site of the enzyme, thereby preventing its activation. This leads to a decrease in PKC activity and downstream signaling pathways, resulting in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
N-(2-hydroxyethyl)-N-methyl-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide 31-8220 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. It has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2-hydroxyethyl)-N-methyl-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide 31-8220 is its potency and selectivity for PKC inhibition. This makes it a valuable tool for studying the role of PKC in various cellular processes. However, its use is limited by its potential toxicity and off-target effects. Careful dose optimization and selection of appropriate experimental models are necessary to minimize these effects.
Orientations Futures
There are several potential future directions for the use of N-(2-hydroxyethyl)-N-methyl-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide 31-8220 in scientific research. One area of interest is its use in cancer therapy, where PKC inhibition has been shown to have anti-tumor effects. Another area of interest is its potential use in the treatment of neurodegenerative diseases, where it has been shown to have neuroprotective effects. Additionally, the development of more potent and selective PKC inhibitors based on the structure of N-(2-hydroxyethyl)-N-methyl-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide 31-8220 may lead to the discovery of new therapeutic targets and treatments for a wide range of diseases.
Méthodes De Synthèse
The synthesis of N-(2-hydroxyethyl)-N-methyl-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide 31-8220 involves several steps, including the condensation of 2-acetylaminothiophene with 2-(1-methyl-1H-indol-2-yl)acetic acid, followed by the reaction of the resulting intermediate with methyl iodide and sodium hydride. The final step involves the reaction of the resulting compound with ethylene oxide to yield N-(2-hydroxyethyl)-N-methyl-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide 31-8220.
Applications De Recherche Scientifique
N-(2-hydroxyethyl)-N-methyl-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide 31-8220 has been widely used in scientific research as a potent and selective inhibitor of protein kinase C (PKC). PKC is a family of serine/threonine kinases that play important roles in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of PKC activity has been shown to have therapeutic potential in a variety of diseases, including cancer, diabetes, and cardiovascular diseases.
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-N-methyl-2-(1-methylindol-2-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-18(7-8-20)16(21)12-10-22-15(17-12)14-9-11-5-3-4-6-13(11)19(14)2/h3-6,9-10,20H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJQSKOFHUGTJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)N(C)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2496352.png)
![N-(2-fluorophenyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2496353.png)
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2496354.png)



![{1-[(4-Bromophenyl)sulfonyl]-4-piperidinyl}methanol](/img/structure/B2496359.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide](/img/structure/B2496360.png)
![2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid](/img/structure/B2496361.png)

![N-(4-bromophenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2496366.png)
![3-[(3-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2496369.png)
![1-(4-Fluorophenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2496374.png)